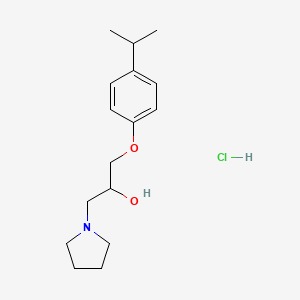
1-(4-isopropylphenoxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-isopropylphenoxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride, also known as IPPH, is a chemical compound that has gained significant attention in the field of scientific research. This compound is a stimulant drug that belongs to the class of phenylpropanolamine derivatives. IPPH is known for its ability to enhance cognitive function, increase alertness, and improve memory retention. In
Mécanisme D'action
1-(4-isopropylphenoxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride acts as a selective norepinephrine reuptake inhibitor, which means that it blocks the reuptake of norepinephrine in the brain. This leads to an increase in the concentration of norepinephrine in the synaptic cleft, which enhances cognitive function and increases alertness.
Biochemical and Physiological Effects:
1-(4-isopropylphenoxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride has been shown to improve cognitive function, increase alertness, and enhance memory retention in both animal and human studies. It has also been shown to increase locomotor activity and decrease food intake in animal studies. However, more research is needed to fully understand the biochemical and physiological effects of 1-(4-isopropylphenoxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(4-isopropylphenoxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride in lab experiments is its high potency and selectivity for norepinephrine reuptake inhibition. This makes it a useful tool for studying the role of norepinephrine in cognitive function. However, one limitation of using 1-(4-isopropylphenoxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride in lab experiments is its potential for abuse. Researchers must take precautions to ensure that 1-(4-isopropylphenoxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride is used ethically and responsibly.
Orientations Futures
There are several potential future directions for research on 1-(4-isopropylphenoxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride. One area of interest is the development of new drugs that target norepinephrine reuptake inhibition with improved selectivity and fewer side effects. Another area of interest is the use of 1-(4-isopropylphenoxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride in combination with other drugs to treat cognitive disorders such as ADHD and Alzheimer's disease. Additionally, more research is needed to fully understand the long-term effects of 1-(4-isopropylphenoxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride use on cognitive function and overall health.
In conclusion, 1-(4-isopropylphenoxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride, or 1-(4-isopropylphenoxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride, is a chemical compound that has gained significant attention in the field of scientific research. It has been shown to improve cognitive function, increase alertness, and enhance memory retention. The synthesis of 1-(4-isopropylphenoxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride involves several steps, including the reaction of 4-isopropylphenol with propylene oxide and the addition of hydrochloric acid to produce the hydrochloride salt of 1-(4-isopropylphenoxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride. While 1-(4-isopropylphenoxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride has potential for use in the treatment of cognitive disorders, more research is needed to fully understand its biochemical and physiological effects and long-term safety.
Méthodes De Synthèse
The synthesis of 1-(4-isopropylphenoxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride involves the reaction of 4-isopropylphenol with propylene oxide to produce 1-(4-isopropylphenoxy)-2-propanol. This intermediate is then reacted with pyrrolidine to form 1-(4-isopropylphenoxy)-3-(1-pyrrolidinyl)-2-propanol. The final step involves the addition of hydrochloric acid to produce the hydrochloride salt of 1-(4-isopropylphenoxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride.
Applications De Recherche Scientifique
1-(4-isopropylphenoxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride has been extensively researched for its potential use in the treatment of attention deficit hyperactivity disorder (ADHD) and narcolepsy. It has also been studied for its ability to improve cognitive function in healthy individuals. 1-(4-isopropylphenoxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride has been shown to increase the release of dopamine and norepinephrine in the brain, which are neurotransmitters that play a crucial role in cognitive function.
Propriétés
IUPAC Name |
1-(4-propan-2-ylphenoxy)-3-pyrrolidin-1-ylpropan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2.ClH/c1-13(2)14-5-7-16(8-6-14)19-12-15(18)11-17-9-3-4-10-17;/h5-8,13,15,18H,3-4,9-12H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJRRQULSBAOWLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(CN2CCCC2)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.83 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
43.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198504 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(4-Isopropylphenoxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

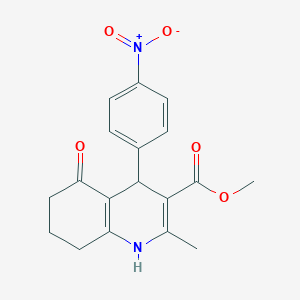
![5-bromo-2-chloro-N-[3-methoxy-4-(2-oxo-2H-chromen-3-yl)phenyl]benzamide](/img/structure/B5146005.png)
![N-(4-methoxyphenyl)-3-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B5146008.png)


![2-{[4-(2-chloro-4,6-dimethylphenoxy)butyl]amino}ethanol ethanedioate (salt)](/img/structure/B5146031.png)
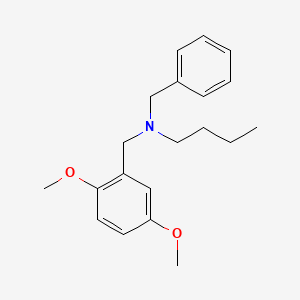
![5-cyclopropyl-N-(2-thienylmethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5146047.png)
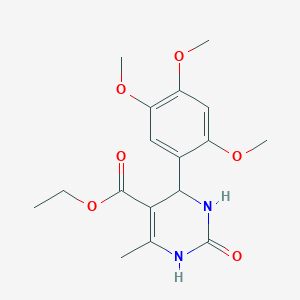
![5-methyl-4-(4-methylphenyl)-N-[1-(4-pyridinyl)ethyl]-3-thiophenecarboxamide](/img/structure/B5146053.png)
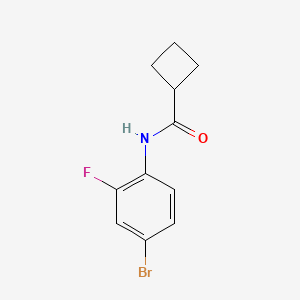
![6,8-dichloro-3-{[(3-chloro-4-fluorophenyl)amino]methyl}-4H-chromen-4-one](/img/structure/B5146083.png)
![N-[3-(trifluoromethyl)phenyl]tricyclo[3.2.1.0~2,4~]octane-3-carboxamide](/img/structure/B5146094.png)
![4-chloro-3-(5-{[2,4-dioxo-3-(2-propyn-1-yl)-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5146100.png)